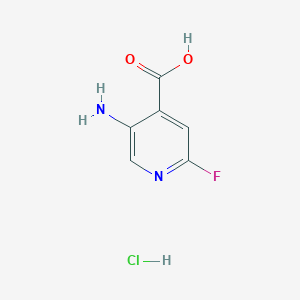

5-Amino-2-fluoroisonicotinic acid hydrochloride

Description

Significance of Halogenated Pyridine (B92270) Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is isosteric to benzene (B151609) and is a core component in over 7000 existing drug molecules. rsc.org Pyridine carboxylic acid isomers, such as picolinic acid, nicotinic acid, and isonicotinic acid, have historically led to the development of a wide array of therapeutic agents for conditions including tuberculosis, cancer, and diabetes. nih.govnih.gov The electron-deficient nature of the pyridine ring facilitates interactions like π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a useful feature in the design of enzyme inhibitors. nih.gov

Strategic Role of Fluorine Substitution in Modulating Molecular Properties for Research Applications

The substitution of hydrogen with fluorine is a common and impactful strategy in modern drug discovery and medicinal chemistry. nih.govresearchgate.net An estimated 20% of all pharmaceuticals contain fluorine. wikipedia.org The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow it to exert profound effects on a molecule's properties without adding significant bulk. tandfonline.com

Strategically placed fluorine atoms can bring about several beneficial changes:

Enhanced Metabolic Stability: The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. researchgate.net This can increase the half-life of a compound in biological systems.

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to permeate cell membranes. benthamscience.comnih.gov

Modulation of pKa: As the most electronegative element, fluorine can alter the electron distribution within a molecule, thereby affecting the acidity or basicity (pKa) of nearby functional groups. tandfonline.com This can be crucial for optimizing a compound's solubility and absorption.

Improved Binding Affinity: Fluorine can participate in electrostatic and hydrogen-bond interactions with target proteins, potentially enhancing the binding affinity and specificity of a drug candidate. tandfonline.combenthamscience.com

The presence of fluorine in 5-Amino-2-fluoroisonicotinic acid is therefore a deliberate design element intended to confer advantageous physicochemical and biological properties for research and development purposes.

Role of Hydrochloride Salt Formulation in Enhancing Chemical Properties for Research (e.g., Solubility, Stability in Aqueous Conditions)

Many organic molecules, particularly those containing basic amine groups, exhibit poor solubility in water. spectroscopyonline.com This can be a significant hurdle in research, especially for in vitro assays and formulation development. A common and effective method to address this is through salt formation. researchgate.net

By reacting a basic compound with an acid, such as hydrochloric acid (HCl), a hydrochloride salt is formed. spectroscopyonline.com This process introduces an ionic character to the molecule, which generally leads to a significant increase in aqueous solubility. researchgate.netstackexchange.com For instance, the conversion of an insoluble amine into its hydrochloride salt is a standard technique to make it soluble in water and acidic solutions. stackexchange.com This enhanced solubility is crucial for achieving desired concentrations in experimental setups.

Beyond improved solubility, hydrochloride salt formation offers other advantages in a research setting:

Improved Stability: Hydrochloride salts of amines often have longer shelf-lives and greater stability compared to their free base counterparts. stackexchange.com

Ease of Purification: The salt form is often a crystalline solid, which is easier to purify through recrystallization compared to the free base, which may be an oil or an amorphous solid. stackexchange.comstackexchange.com

Consistent Formulation: The use of a stable, soluble salt form ensures more reliable and reproducible results in experimental studies.

Therefore, the formulation of 5-Amino-2-fluoroisonicotinic acid as a hydrochloride salt is a strategic choice to enhance its solubility, stability, and ease of handling, making it a more versatile and reliable tool for chemical research.

Interactive Data Table: Properties of 5-Amino-2-fluoroisonicotinic Acid (Note: The following data pertains to the free base form as specific data for the hydrochloride salt is not readily available. The hydrochloride salt is expected to have a higher molecular weight and significantly greater aqueous solubility.)

| Property | Value |

| Chemical Formula | C6H5FN2O2 |

| Molecular Weight | 156.116 g/mol |

| CAS Number | 171178-43-1 |

| Melting Point | 259 °C |

| Appearance | Yellow powder |

| Water Solubility | Sparingly soluble |

Properties

IUPAC Name |

5-amino-2-fluoropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2.ClH/c7-5-1-3(6(10)11)4(8)2-9-5;/h1-2H,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXJRIANIRLZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Strategies

Established Synthetic Routes to 5-Amino-2-fluoroisonicotinic Acid Hydrochloride

The established pathways to the target compound hinge on the initial availability of halogenated precursors. These precursors are then modified through substitution and reduction reactions to install the required amino and fluoro functionalities.

The chemistry of pyridine (B92270) derivatives is often characterized by nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the synthesis of compounds like 5-Amino-2-fluoroisonicotinic acid, the halogen atoms on the pyridine ring serve as leaving groups that can be displaced by nucleophiles. gacariyalur.ac.inyoutube.com The reaction proceeds through a negatively charged intermediate, and the rate is enhanced by the presence of electron-withdrawing substituents that stabilize this intermediate. masterorganicchemistry.com While direct substitution by an amino group is one possible strategy, a more common approach involves introducing the amino functionality via the reduction of a nitro group, which itself is introduced onto a halogenated precursor. patsnap.com

The introduction of the C5 amino group is a critical step in the synthesis. A prevalent and effective method for this transformation is the reduction of a nitro group at the corresponding position. patsnap.com This amination strategy is widely used in aromatic chemistry because nitration of aromatic rings is often efficient, and the subsequent reduction of the nitro group to a primary amine can be achieved with high yield using various reagents. masterorganicchemistry.comnih.gov This two-step process (nitration followed by reduction) is a cornerstone for producing aromatic amines. nih.gov

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of 5-Amino-2-fluoroisonicotinic acid with hydrochloric acid (HCl). The basic nitrogen atom of the pyridine ring is protonated by the acid, forming the corresponding ammonium (B1175870) salt. This straightforward acid-base reaction is often used to increase the stability and aqueous solubility of amine-containing pharmaceutical intermediates. A common procedure involves dissolving the final compound in a suitable organic solvent and adding a solution of HCl (e.g., in dioxane or isopropanol) to precipitate the hydrochloride salt. In related syntheses, concentrated hydrochloric acid has been used for neutralization and salt formation steps. google.com

Precursor Synthesis and Functional Group Interconversions Relevant to the Target Compound

The successful synthesis of 5-Amino-2-fluoroisonicotinic acid hydrochloride is highly dependent on the efficient preparation of key intermediates. These precursors contain the necessary halogen substitutions that direct subsequent reactions.

2-Chloro-5-fluoronicotinic acid is a vital intermediate for synthesizing more complex pyridine derivatives. patsnap.com One documented synthetic route starts from 2,6-dichloro-5-fluoro-nicotinic acid. google.comgoogle.com This method involves the selective catalytic hydrogenation to remove the chlorine atom at the C6 position while retaining the one at C2. google.com This selectivity is a key aspect of the synthesis, providing the desired intermediate in a controlled manner. google.com

Table 1: Synthesis of 2-Chloro-5-fluoronicotinic Acid via Selective Hydrogenation

| Precursor | Catalyst | Base/Solvent | Conditions | Yield | Source(s) |

|---|---|---|---|---|---|

| 2,6-dichloro-5-fluoro-nicotinic acid | Lindlar catalyst | Triethylamine / Ethanol | 3 atm H₂, room temp, 12h | 25% | google.comgoogle.com |

| 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester | 5% Pd-C | Triethylamine / Ethyl acetate | 1 atm H₂, room temp, 12h | 43% | google.com |

This interactive table summarizes various reported conditions for the synthesis of the key intermediate, 2-Chloro-5-fluoronicotinic acid, or its ester.

An alternative historical route involves a multi-step process starting from 2-hydroxy-nicotinic acid, which undergoes nitration, chlorination, reduction, and a diazotization reaction in fluoboric acid to yield 2-chloro-5-fluoro-nicotinic acid. patsnap.com

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis for preparing anilines and related amino-heterocycles. wikipedia.org This method is particularly useful when direct amination is difficult. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn), is also a common and reliable method. masterorganicchemistry.com For instance, one synthetic pathway toward a related precursor, 2-chloro-5-amino-nicotinic acid, utilizes iron powder for the reduction of the corresponding nitro compound. patsnap.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Conditions | Characteristics | Source(s) |

|---|---|---|---|

| H₂ / Pd-C | Catalytic | Highly efficient, but can also reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic | Useful when seeking to avoid dehalogenation of aromatic chlorides. | commonorganicchemistry.com |

| Iron (Fe) | Acidic media (e.g., HCl, Acetic Acid) | Mild, cost-effective, and tolerates many functional groups. | masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic media | Mild conditions, good for substrates with other reducible groups. | masterorganicchemistry.comcommonorganicchemistry.com |

This interactive table outlines common laboratory reagents and conditions used for the conversion of aromatic nitro compounds into primary amines.

Oxidation of Amino Groups to Nitro Functionalities

The conversion of an amino group on a pyridine ring to a nitro functionality is a critical transformation in the synthesis of many complex heterocyclic molecules. Direct oxidation is an attractive route, though it can be challenging due to the potential for over-oxidation or side reactions. mdpi.com

Several methods have been developed to achieve this conversion. One approach involves the use of metal catalysts. For instance, a zirconium-catalyzed oxidation utilizing tert-butyl hydroperoxide (TBHP) as the oxidant can convert aminopyridines to their corresponding nitropyridines, although yields may be lower compared to the oxidation of anilines. mdpi.com Other reagents like dimethyldioxirane (B1199080), generated in situ from Oxone® and acetone, have also been employed for the oxidation of anilines and can be applied to aminopyridines. mdpi.com The HOF·MeCN complex is another effective oxygen transfer agent considered to have a low environmental impact. mdpi.com

A common challenge in the direct nitration of aminopyridines is the sensitivity of the unprotected amino group to oxidizing nitrating agents. google.com To circumvent this, a protection strategy is often employed. For example, 3-aminopyridine (B143674) can be reacted with phosgene (B1210022) or urea (B33335) to form N,N'-di-(3-pyridyl)-urea. This protects the amino groups, allowing for the subsequent nitration using a mixture of nitric acid and sulfuric acid to yield N,N'-di-(2-nitro-3-pyridyl)-urea. The final step is the hydrolysis of the urea linkage to afford 2-nitro-3-aminopyridine in high yield. google.com This multi-step process highlights a strategic approach to achieving the desired nitro-substituted aminopyridine intermediate. google.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Zirconium-Catalyzed Oxidation | Zr(OtBu)₄, TBHP | Direct oxidation of aminopyridines. | mdpi.com |

| Protection-Nitration-Hydrolysis | 1. Urea or Phosgene 2. HNO₃/H₂SO₄ 3. Hydrolysis | Protects the sensitive amino group, allowing for clean nitration and subsequent deprotection. | google.com |

| Dioxirane Oxidation | Oxone®, Acetone | In situ generation of dimethyldioxirane for oxidation. | mdpi.com |

Strategies for Fluorination at Specific Pyridine Ring Positions (e.g., using Potassium Fluoride)

Introducing a fluorine atom at a specific position on the pyridine ring is a key step in the synthesis of 5-Amino-2-fluoroisonicotinic acid. Halogen exchange (Halex) reactions, often employing potassium fluoride (B91410) (KF), are a primary strategy for this transformation. dur.ac.uk Anhydrous potassium fluoride is used to displace a leaving group, typically chlorine, from an activated position on the pyridine ring. dur.ac.uk

The efficacy of this nucleophilic substitution is highly dependent on the reaction conditions. The reaction of 2,6-dichloropyridine (B45657) with anhydrous KF requires a solvent like dimethyl sulfone and high temperatures (e.g., 200°C) to proceed effectively. dur.ac.uk The presence of other electron-withdrawing groups on the ring can activate the chlorine atoms, facilitating the exchange at a faster rate. dur.ac.uk For instance, 2,3,5,6-tetrachloropyridine (B1294921) undergoes halogen exchange to 2,6-difluoro-3,5-dichloropyridine more readily due to the activating effect of the adjacent chlorine atoms. dur.ac.uk

The reactivity of potassium fluoride can be significantly enhanced by using it in combination with ionic liquids or phase-transfer catalysts like crown ethers or cryptands. researchgate.net These additives help to solubilize the fluoride salt and generate a more "naked," and therefore more nucleophilic, fluoride ion, which can improve reaction rates and yields under milder conditions. researchgate.net While elemental fluorine and high-valency metal fluorides like potassium tetrafluorocobaltate(III) (KCoIIIF4) can also be used for fluorination, they are highly reactive and can lead to perfluorination and ring-opening, making them less suitable for the selective synthesis of monofluorinated pyridines. rsc.org

General Synthetic Transformations and Reagents Employed in the Synthesis of Analogs

The synthesis of analogs of 5-Amino-2-fluoroisonicotinic acid hydrochloride relies on a versatile toolbox of organic reactions to modify the core structure. These include methods for alkylation, selective reduction, and nucleophilic substitution.

Reductive Alkylation and Alkylation of Urethanes

Alkylation of the pyridine ring is a fundamental method for creating analogs. Reductive alkylation strategies, such as the Minisci reaction, are particularly important for C-H functionalization. This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. nih.gov However, controlling the regioselectivity of Minisci reactions can be challenging, often yielding mixtures of isomers, particularly at the C2 and C4 positions. nih.gov

To address this, methods using blocking groups have been developed to direct alkylation specifically to the C4 position. A blocking group derived from inexpensive maleic acid can be installed at the nitrogen atom. This strategy effectively shields the C2 and C6 positions, allowing for a highly regioselective Minisci-type decarboxylative alkylation at the C4 position. nih.govchemistryviews.org Other approaches to achieve regioselective alkylation include the use of N-oxides, which can be activated to facilitate nucleophilic attack, or the manipulation of alkyllithium reagent aggregation states to favor either C2 or C4 addition. acs.orgorganic-chemistry.org

While "alkylation of urethanes" is a general transformation, specific methodologies for the direct alkylation of a urethane (B1682113) substituent already present on a pyridine ring are not as commonly detailed as the alkylation of the ring itself. Synthetic strategies would more typically involve first alkylating the pyridine ring and then introducing or modifying a urethane group, or vice versa.

Selective Reductions (e.g., Sodium Borohydride)

Selective reduction of functional groups on the pyridine ring is crucial for synthesizing various analogs. Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent commonly used for this purpose. It is particularly effective for the reduction of aldehydes and ketones, but its reactivity can be modulated to reduce other functional groups.

For instance, esters of isonicotinic acid can be reduced to the corresponding alcohols using sodium borohydride in the presence of a Lewis acid like aluminum chloride. acs.org Sodium borohydride can also be used for the selective reduction of acid chlorides to aldehydes. This transformation is achieved by conducting the reaction in a solution of N,N-dimethylformamide (DMF) containing an excess of pyridine, which acts as a borane (B79455) scavenger, preventing overreduction to the alcohol. dur.ac.uk Furthermore, N-sulfonylpyridinium salts can be reduced by sodium borohydride to yield N-sulfonyl-1,4-dihydropyridines and N-sulfonyl-1,2-dihydropyridines. nih.gov This selectivity allows chemists to preserve certain functional groups while transforming others, which is essential in a multi-step synthesis.

Nucleophilic Displacement Reactions (e.g., Nitrite (B80452) Displacement)

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA), especially when a good leaving group is present at the C2 or C4 positions. uoanbar.edu.iqstackexchange.com The nitrogen atom in the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile at these positions, facilitating the displacement of the leaving group. stackexchange.com

In the context of precursors to 5-Amino-2-fluoroisonicotinic acid, the nitro group (–NO₂) is an important functionality. While the term "nitrite displacement" might imply the use of the nitrite ion (NO₂⁻) as a nucleophile, it is more common in pyridine chemistry for the nitro group itself to act as the leaving group. The strong electron-withdrawing nature of the nitro group highly activates the ring towards nucleophilic attack. For example, in 4-nitropyridine (B72724) 1-oxide, the nitro group can be displaced by a nucleophile like piperidine (B6355638). rsc.org Similarly, in 3-R-5-nitropyridines, the non-activated nitro group at the 3-position can be selectively displaced by anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov This reactivity makes nitropyridines valuable intermediates for introducing a wide range of functional groups onto the pyridine core.

| Substrate | Position of Leaving Group | Reason for Reactivity | Reference |

|---|---|---|---|

| General Halopyridine | C2 or C4 | Nitrogen atom stabilizes the anionic intermediate through resonance. | stackexchange.com |

| Nitropyridine | C2, C3, or C4 | The strongly electron-withdrawing nitro group activates the ring for nucleophilic attack. | nih.gov |

| 4-Nitropyridine 1-oxide | C4 | Both the N-oxide and the nitro group activate the ring. | rsc.org |

Utilization of Specialized Fluorinating Reagents and Building Blocks

Beyond potassium fluoride, a variety of specialized reagents are available for the fluorination of pyridine rings. These reagents can be broadly classified as nucleophilic or electrophilic. Nucleophilic fluorinating agents, where a fluoride anion is the active species, include reagents like diethylaminosulfur trifluoride (DAST) and pyridine-hydrofluoric acid complexes (Olah's reagent). mdpi.comacs.org These are often used to convert hydroxyl groups to fluorine atoms.

The direct C-H fluorination of pyridines represents an advanced and highly desirable strategy. Reagents such as silver(II) fluoride (AgF₂) have been shown to selectively fluorinate the C-H bond adjacent to the ring nitrogen under mild conditions. researchgate.netnih.gov This method is valuable for the late-stage functionalization of complex molecules.

An alternative to direct fluorination is the use of pre-fluorinated building blocks. acs.org This approach involves synthesizing the desired molecule from smaller, commercially available starting materials that already contain the fluorine atom. For example, a multi-substituted 3-fluoropyridine (B146971) can be constructed using a Rh(III)-catalyzed C-H functionalization approach, coupling α-fluoro-α,β-unsaturated oximes with alkynes. organic-chemistry.org This strategy avoids the often harsh conditions of direct fluorination on a complex, fully assembled molecule.

Advanced Synthetic Methodologies

Advanced synthetic methodologies provide the tools to construct complex molecules like 5-Amino-2-fluoroisonicotinic acid hydrochloride with high efficiency and precision. These strategies are crucial for accessing novel chemical entities and for producing labeled compounds for research and diagnostic purposes.

The automation of synthetic chemistry has become indispensable, particularly for the production of radiolabeled compounds used in Positron Emission Tomography (PET). nih.gov These techniques allow for the safe, reproducible, and cGMP-compliant (current Good Manufacturing Practice) synthesis of radiotracers. researchgate.net Automated synthesis modules, such as the Trasis All-in-One or GE FASTlab™, are frequently employed for the production of a wide variety of 18F-labeled radiopharmaceuticals. nih.govresearchgate.net

For a compound like 5-Amino-2-fluoroisonicotinic acid, introducing a label such as Fluorine-18 (B77423) (¹⁸F) would enable its use as a PET imaging agent. The synthesis is typically a multi-step, fully automated process. nih.govnih.gov The process begins with cyclotron-produced [¹⁸F]fluoride, which is trapped and released from an ion-exchange cartridge. mdpi.com This is followed by the ¹⁸F-fluorination of a suitable precursor molecule and subsequent purification and formulation of the final product. mdpi.com

A common strategy for labeling aromatic systems is the nucleophilic substitution of a leaving group on a precursor molecule. For instance, the automated synthesis of [¹⁸F]JK-PSMA-7, a tracer with a 6-([¹⁸F]fluoro)-2-methoxynicotinamido core, involves the direct radiofluorination of an onium triflate precursor. mdpi.com A similar approach could be envisioned for an ¹⁸F-labeled analog of 5-Amino-2-fluoroisonicotinic acid. The development of such automated methods is critical for moving novel radiotracers from the research bench to clinical applications. mdpi.com

| Step | Description | Common Reagents/Components | Typical Duration |

|---|---|---|---|

| [¹⁸F]Fluoride Trapping & Elution | Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reactor using a solution of a phase transfer catalyst. | Anion exchange cartridge (e.g., QMA), Kryptofix 2.2.2 (K₂₂₂), K₂CO₃, Acetonitrile (B52724) | 10-15 min |

| Azeotropic Drying | Water is removed from the [¹⁸F]fluoride mixture by heating under vacuum with additions of acetonitrile to ensure an anhydrous environment for the labeling reaction. | Acetonitrile, Heat, Vacuum | 10-15 min |

| Radiolabeling Reaction | The precursor molecule, dissolved in a suitable solvent, is added to the dried [¹⁸F]fluoride, and the mixture is heated to effect the nucleophilic substitution. | Precursor (e.g., nitro, chloro, or onium derivative), DMSO or Acetonitrile, Heat (70-120°C) | 5-20 min |

| Purification | The crude reaction mixture is purified, typically using solid-phase extraction (SPE) cartridges or semi-preparative High-Performance Liquid Chromatography (HPLC). | SPE cartridges (e.g., C18, Alumina), HPLC system | 15-30 min |

| Formulation | The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with ethanol) and passed through a sterile filter into a final product vial. | Saline, Ethanol, 0.22 µm sterile filter | 5-10 min |

Amide bond formation is a cornerstone of organic synthesis. For a molecule like 5-Amino-2-fluoroisonicotinic acid hydrochloride, coupling reactions can be used to link its carboxylic acid group to an amine or its amino group to a carboxylic acid. Advanced coupling reagents like HATU and T3P facilitate this transformation under mild conditions with high efficiency.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective aminium-based coupling reagent. wikipedia.org It works by activating a carboxylic acid to form a reactive OAt-active ester. wikipedia.org The reaction is typically performed in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org The high efficiency of HATU is attributed in part to a neighboring group effect from the pyridine nitrogen atom within its structure, which stabilizes the transition state. wikipedia.orgsigmaaldrich.com

T3P (Propanephosphonic Acid Anhydride) is another powerful reagent used for amide bond synthesis. ijsrset.com It functions as both a coupling agent and a water scavenger, driving the condensation reaction forward. researchgate.net T3P is known for its broad functional group tolerance, high yields, and the formation of water-soluble byproducts, which simplifies reaction workup. ijsrset.comresearchgate.net This makes it an attractive option for both laboratory and large-scale synthesis. researchgate.net Electron-deficient aminopyridines can sometimes be challenging substrates for amidation, but these advanced reagents often provide effective solutions. nih.govacs.org

| Feature | HATU | T3P |

|---|---|---|

| Full Name | [Dimethylamino(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | Propanephosphonic Acid Anhydride (B1165640) |

| Mechanism | Forms a highly reactive OAt-ester intermediate. wikipedia.org | Activates the carboxylic acid via a mixed anhydride intermediate. ijsrset.com |

| Byproducts | Tetramethylurea, HOAt (1-hydroxy-7-azabenzotriazole) | Water-soluble phosphonic acids. researchgate.net |

| Typical Solvent | Aprotic polar solvents like DMF, NMP. wikipedia.org | Ethyl acetate, THF, Dichloromethane. ijsrset.com |

| Advantages | Fast reaction rates, high yields, low racemization, particularly effective for sterically hindered couplings. sigmaaldrich.compeptide.com | Excellent yields, easy workup (water-soluble byproducts), suitable for large-scale synthesis, acts as a dehydrating agent. ijsrset.comresearchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. rsc.org For 5-Amino-2-fluoroisonicotinic acid, the fluorine atom at the C-2 position, while generally a poor leaving group compared to other halogens, can potentially participate in certain cross-coupling reactions under specific conditions. More commonly, a related precursor such as 5-amino-2-chloro- or 5-amino-2-bromoisonicotinic acid would be used.

The Sonogashira coupling is a specific type of cross-coupling that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is of significant utility in medicinal chemistry for introducing alkynyl moieties into heterocyclic systems. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, often CuI. wikipedia.orgsoton.ac.uk A base, usually an amine like triethylamine, is necessary to neutralize the hydrogen halide byproduct and often serves as the solvent. wikipedia.org

The Sonogashira reaction has been successfully applied to functionalize various halopyridines, including fluorinated ones. soton.ac.uk For example, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been coupled with a wide range of terminal alkynes in high yields. soton.ac.uk This demonstrates the feasibility of using this methodology on pyridine rings bearing both electron-withdrawing groups and a fluorine atom, a structure analogous to the target compound.

| Aryl Halide Substrate Example | Alkyne Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 6-bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 91% | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 93% | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N / THF | 90% | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | 3-Butyn-1-amine | Pd(PPh₃)₄ / CuI | Et₃N / THF | 90% | soton.ac.uk |

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a new structure. The Curtius rearrangement is a versatile and widely used reaction that transforms a carboxylic acid into a primary amine, with the loss of one carbon atom. orgoreview.comnih.gov This makes it a highly valuable tool for synthesizing the 5-amino group on the isonicotinic acid scaffold from a corresponding pyridine-3,4-dicarboxylic acid precursor.

The reaction proceeds through an acyl azide (B81097) intermediate, which is typically generated from the carboxylic acid. nih.gov A common method involves treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base. orgoreview.comscispace.com Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.org This rearrangement occurs with complete retention of the stereochemistry of the migrating group. nih.govnih.gov The resulting isocyanate is a versatile intermediate that can be hydrolyzed with water or acid to yield the primary amine, or it can be trapped with alcohols or other amines to form carbamates or ureas, respectively. wikipedia.org

| Step | Transformation | Common Reagents | Intermediate |

|---|---|---|---|

| 1 | Carboxylic Acid → Acyl Azide | Diphenylphosphoryl azide (DPPA), Triethylamine; or SOCl₂ then NaN₃. orgoreview.comscispace.com | R-CO-N₃ |

| 2 | Acyl Azide → Isocyanate | Heat (thermal decomposition). wikipedia.org | R-N=C=O |

| 3 | Isocyanate → Primary Amine | Hydrolysis with aqueous acid (e.g., HCl). wikipedia.org | R-NH₂ |

| (Alternative to Step 3) | Isocyanate → Carbamate | Reaction with an alcohol (e.g., Benzyl alcohol). scispace.com | R-NH-CO-OR' |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity Profiles

Predictive analysis suggests that the reactivity of 5-Amino-2-fluoroisonicotinic acid hydrochloride is dictated by the interplay of its three key functional groups: the amino group, the fluorine atom, and the carboxylic acid, all attached to an electron-deficient pyridine (B92270) ring. The protonation of the pyridine nitrogen under acidic conditions (as in the hydrochloride salt) would further influence the electron density of the ring system, impacting its reactivity.

Nucleophilic Substitution of the Fluorine Atom with Other Functional Groups

The fluorine atom at the 2-position of the pyridine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group enhances the electrophilicity of the carbon atom bonded to the fluorine. This activation facilitates the displacement of the fluoride (B91410) ion by various nucleophiles.

Table 1: Plausible Nucleophilic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Alkoxides (e.g., RO⁻) | 5-Amino-2-alkoxyisonicotinic acid |

| Amines (e.g., RNH₂) | 5-Amino-2-(alkylamino)isonicotinic acid |

Note: The above table is based on theoretical reactivity and does not represent experimentally verified results for this specific compound.

Oxidative Transformations of the Amino Group

The primary amino group at the 5-position can theoretically undergo a range of oxidative transformations. Depending on the oxidizing agent and reaction conditions, it could be converted to a nitroso, nitro, or azo derivative. Diazotization, a common reaction of primary aromatic amines, could also be a potential pathway to introduce other functional groups at this position.

Reductive Pathways Leading to Diverse Derivatives

The carboxylic acid and the pyridine ring are potential sites for reduction. Catalytic hydrogenation or treatment with strong reducing agents could potentially reduce the pyridine ring to a piperidine (B6355638) ring. The carboxylic acid could be reduced to a primary alcohol. The specific outcome would be highly dependent on the choice of reducing agent and the reaction conditions.

Pyridine Ring Functionalization and Derivatization Strategies

Further functionalization of the pyridine ring is a key strategy for modifying the properties of the molecule.

Reactions Modulating Hydrogen Bonding and Electrostatic Interactions

The amino and carboxylic acid groups are capable of forming hydrogen bonds, which can influence the compound's physical properties and its interactions with biological targets. The pyridine nitrogen can also act as a hydrogen bond acceptor. Derivatization of these groups, for instance, by esterification of the carboxylic acid or acylation of the amino group, would significantly alter the hydrogen bonding capabilities and electrostatic interactions of the molecule.

Selective Monodemethylation of Trimethylammonium Groups

Information regarding the formation and subsequent selective monodemethylation of a trimethylammonium group derived from the amino function of 5-Amino-2-fluoroisonicotinic acid hydrochloride is not available in the scientific literature. This transformation would typically involve quaternization of the amino group with an excess of a methylating agent to form the trimethylammonium salt, followed by a nucleophilic demethylation step. The feasibility and selectivity of such a reaction on this specific substrate have not been reported.

Reaction Kinetics and Thermodynamics

Acid-Catalyzed Hydrolysis Investigations

No specific data on the kinetics or thermodynamics of acid-catalyzed hydrolysis for 5-Amino-2-fluoroisonicotinic acid hydrochloride is available in the reviewed scientific literature.

Studies on Electrophilic Intermediates in Superacidic Media

No studies concerning the formation, stability, or reactivity of electrophilic intermediates of 5-Amino-2-fluoroisonicotinic acid hydrochloride in superacidic media were found in the public domain.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Amino-2-fluoroisonicotinic acid hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Substitution Patterns

¹H NMR spectroscopy is instrumental in defining the substitution pattern on the pyridine (B92270) ring. The proton spectrum of 5-Amino-2-fluoroisonicotinic acid hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts (δ) and spin-spin coupling constants (J) of these protons are highly informative.

The pyridine ring possesses two protons. Due to the substitution pattern, these protons will appear as distinct signals in the aromatic region of the spectrum. The proton at the 6-position is anticipated to appear as a singlet, while the proton at the 3-position will also be a singlet. The broadness of the signals for the amino (-NH2) and carboxylic acid (-COOH) protons can vary depending on the solvent and concentration, and these protons are often observed over a wide chemical shift range. The presence of the hydrochloride salt may influence the chemical shifts of the protons, particularly those near the nitrogen atom of the pyridine ring and the amino group.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.5 | s | N/A |

| H-6 | 7.8 - 8.2 | s | N/A |

| -NH₂ | 5.0 - 6.0 (broad) | s | N/A |

| -COOH | 12.0 - 14.0 (broad) | s | N/A |

Note: The chemical shifts are predictions and can be influenced by the solvent and the concentration.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

To confirm the carbon framework of the molecule, ¹³C NMR spectroscopy is employed. The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The pyridine ring will show six distinct signals for its carbon atoms. The carbon bearing the carboxylic acid group (C-4) is expected to have a chemical shift in the range of 165-175 ppm. The carbon attached to the fluorine atom (C-2) will exhibit a large coupling constant with the fluorine nucleus (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon atom bonded to the amino group (C-5) will also have a characteristic chemical shift.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 (d, ¹JCF ≈ 230-250 Hz) |

| C-3 | 110 - 115 |

| C-4 | 145 - 150 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| -COOH | 165 - 175 |

Note: The chemical shifts are predictions and can be influenced by the solvent. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For 5-Amino-2-fluoroisonicotinic acid hydrochloride, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom at the C-2 position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons can sometimes be observed, providing additional structural information.

Mass Spectrometry (MS) Techniques for Molecular Mass and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 5-Amino-2-fluoroisonicotinic acid, the expected exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₆H₅FN₂O₂). The experimentally determined mass from HRMS should match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 157.0413 |

| [M-H]⁻ | 155.0257 |

Note: 'M' represents the neutral molecule. The hydrochloride salt will not be observed directly in the mass spectrum under typical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for confirming the identity of the main component. In an LC-MS analysis of 5-Amino-2-fluoroisonicotinic acid hydrochloride, a single major peak should be observed in the chromatogram. The mass spectrum associated with this peak should correspond to the molecular weight of the compound, further confirming its identity. This method is also capable of detecting and identifying any potential impurities present in the sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a detailed vibrational fingerprint of 5-Amino-2-fluoroisonicotinic acid hydrochloride. The spectrum is characterized by absorption bands indicative of its key functional moieties: the carboxylic acid, the aromatic amine hydrochloride, the pyridine ring, and the carbon-fluorine bond.

The presence of the hydrochloride salt significantly influences the characteristic stretching frequencies of both the amino and carboxylic acid groups. The primary amino group is protonated to form an ammonium (B1175870) salt (-NH3+), and the carboxylic acid group may exist in equilibrium or be influenced by strong hydrogen bonding.

Key vibrational modes for the primary aromatic amine portion of the molecule include N-H stretching and bending. orgchemboulder.com In the hydrochloride salt, the N-H stretching vibrations of the -NH3+ group typically appear as a broad band in the 3200-2800 cm⁻¹ region. The N-H bending vibrations are also characteristic, with asymmetrical and symmetrical bending modes. orgchemboulder.com

The carboxylic acid functional group is identifiable by its characteristic O-H and C=O stretching vibrations. pressbooks.publibretexts.org The O-H stretch usually appears as a very broad band, often overlapping with C-H stretches, in the 3300-2500 cm⁻¹ range due to strong hydrogen bonding. libretexts.org The carbonyl (C=O) stretch is a strong, sharp absorption typically found between 1725-1700 cm⁻¹. Its exact position can be affected by conjugation with the pyridine ring. Additional stretches related to the pyridine ring and the C-F bond would also be present.

Table 1: Predicted FT-IR Absorption Bands for 5-Amino-2-fluoroisonicotinic acid hydrochloride

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Notes |

| Amine Hydrochloride (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Broad absorption due to stretching of the ammonium ion. |

| Amine Hydrochloride (-NH₃⁺) | N-H Bend (Asymmetric) | ~1600 - 1575 | Characteristic bending vibration. |

| Amine Hydrochloride (-NH₃⁺) | N-H Bend (Symmetric) | ~1550 - 1500 | Characteristic bending vibration. |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very broad band due to extensive hydrogen bonding. |

| Carboxylic Acid (-COOH) | C=O Stretch | 1725 - 1700 | Strong, sharp absorption, influenced by conjugation. |

| Aromatic Ring | C=C & C=N Stretches | 1600 - 1450 | Multiple bands corresponding to ring vibrations. |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Stretching of the bond between the ring and nitrogen. orgchemboulder.com |

| Carbon-Fluorine | C-F Stretch | 1250 - 1020 | Strong absorption characteristic of the C-F bond. |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for separating 5-Amino-2-fluoroisonicotinic acid hydrochloride from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 5-Amino-2-fluoroisonicotinic acid hydrochloride. Given the compound's polar and ionizable nature, a reversed-phase HPLC method is highly suitable. helixchrom.com This method would typically employ a stationary phase with nonpolar characteristics, such as a C18 column, and a polar mobile phase.

The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for the ionizable compound, a buffer or pH modifier (e.g., formic acid, acetic acid, or a phosphate buffer) is added to the mobile phase. nih.gov Detection is commonly achieved using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light.

Table 2: Exemplar HPLC Method for 5-Amino-2-fluoroisonicotinic acid hydrochloride

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. nih.gov A UPLC method for 5-Amino-2-fluoroisonicotinic acid hydrochloride would be analogous to an HPLC method but adapted for the UPLC system's capabilities. The shorter column lengths and higher optimal flow rates allow for rapid purity assessments, making it ideal for high-throughput screening.

Table 3: Exemplar UPLC Method for 5-Amino-2-fluoroisonicotinic acid hydrochloride

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Rapid linear gradient, e.g., 5% to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 1-2 µL |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and the compound's conformation.

For 5-Amino-2-fluoroisonicotinic acid hydrochloride, a crystallographic study would reveal the exact arrangement of the pyridine ring, the substituents, and the chloride counter-ion. It would also provide invaluable information on the intermolecular interactions, such as hydrogen bonding between the ammonium group, the carboxylic acid, and the chloride ion, which dictate the crystal packing. researchgate.net While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a format similar to the illustrative table below.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Example Value |

| Empirical Formula | C₆H₆ClFN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.131 |

| b (Å) | 10.573 |

| c (Å) | 12.096 |

| α (°) | 90 |

| β (°) | 101.60 |

| γ (°) | 90 |

| Volume (ų) | 1018.5 |

| Z (molecules/unit cell) | 4 |

Note: The values in Table 4 are hypothetical and serve only to illustrate the type of data generated by an X-ray crystallography experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. It serves as a crucial check for purity and confirmation of the empirical formula of a newly synthesized compound. For 5-Amino-2-fluoroisonicotinic acid hydrochloride (C₆H₅FN₂O₂·HCl), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values for the molecular formula C₆H₆ClFN₂O₂.

Table 5: Elemental Composition of 5-Amino-2-fluoroisonicotinic acid hydrochloride

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 72.066 | 37.42% |

| Hydrogen | H | 1.008 | 6.048 | 3.14% |

| Chlorine | Cl | 35.453 | 35.453 | 18.41% |

| Fluorine | F | 18.998 | 18.998 | 9.87% |

| Nitrogen | N | 14.007 | 28.014 | 14.55% |

| Oxygen | O | 15.999 | 31.998 | 16.62% |

| Total | 192.577 | 100.00% |

Optical Spectroscopy for Absorption and Fluorescent Properties

The study of the optical properties of a chemical compound, specifically its absorption and fluorescence characteristics, provides valuable insights into its electronic structure and potential applications in various fields, including materials science and biomedical imaging. An analysis of the available scientific literature reveals a notable absence of detailed experimental data specifically concerning the absorption and fluorescent properties of 5-Amino-2-fluoroisonicotinic acid hydrochloride.

While comprehensive studies on the photophysical characteristics of this specific compound are not publicly documented, a theoretical consideration of its molecular structure—comprising a pyridine ring substituted with an amino group, a fluorine atom, and a carboxylic acid group—allows for a general discussion of its expected spectroscopic behavior. The presence of the aromatic pyridine ring system, coupled with the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine substituents, suggests the potential for intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence.

In molecules with similar structural motifs, the absorption of ultraviolet (UV) or visible light typically excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is influenced by the extent of the conjugated system and the nature of the substituents. The amino group, as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted isonicotinic acid.

Following absorption, the excited molecule can return to the ground state through various pathways, including non-radiative decay or the emission of light, known as fluorescence. The likelihood and efficiency of fluorescence, quantified by the fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the surrounding environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly impact the fluorescence intensity and the position of the emission maximum (λem).

It is important to emphasize that without empirical data from spectroscopic measurements, any discussion of the absorption and fluorescent properties of 5-Amino-2-fluoroisonicotinic acid hydrochloride remains speculative. Further experimental investigation is required to fully characterize its photophysical properties.

Table of Spectroscopic Data

A thorough search of scientific databases and literature reveals no published experimental data for the UV-Vis absorption and fluorescence of 5-Amino-2-fluoroisonicotinic acid hydrochloride. Therefore, a data table for these properties cannot be provided at this time.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules.

Electronic structure calculations are fundamental to predicting the chemical reactivity of 5-Amino-2-fluoroisonicotinic acid. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netripublication.com

For aromatic and heterocyclic systems like pyridine (B92270) derivatives, the distribution and energy of these frontier orbitals dictate the molecule's behavior as an electron donor or acceptor. scirp.org The HOMO is associated with the capacity to donate electrons, while the LUMO relates to the ability to accept electrons. Analysis of the frontier orbitals for substituted purines and pyridines shows that the distribution of HOMO and LUMO can be localized on different parts of the molecule, influencing charge transfer within the molecule. scirp.orgnih.gov

In 5-Amino-2-fluoroisonicotinic acid, the electronic properties are modulated by three key features: the pyridine ring, the electron-donating amino (-NH2) group, and the electron-withdrawing fluorine (-F) and carboxylic acid (-COOH) groups.

Amino Group: The -NH2 group, being a strong electron-donating group, tends to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions prone to electrophilic and nucleophilic attack. rsc.org For 5-Amino-2-fluoroisonicotinic acid, negative potential (red regions) would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group, indicating sites for electrophilic interaction. Positive potential (blue regions) would be found near the hydrogen atoms.

Tautomerism is a key consideration for molecules like 5-Amino-2-fluoroisonicotinic acid, which contains amino and carboxylic acid groups on a pyridine ring. The compound can potentially exist in several tautomeric forms. Computational studies on related 2-aminopyridines have shown that the amino tautomer is generally far more stable than the imino form. oup.comoup.comnih.gov For 5-Amino-2-fluoroisonicotinic acid, the primary equilibrium would be between the canonical amino form and its imino tautomer.

Furthermore, the carboxylic acid group can exhibit keto-enol tautomerism, where a proton transfers from the hydroxyl group to the pyridine nitrogen, forming a zwitterionic pyridinium (B92312) carboxylate structure. Theoretical investigations on the parent isonicotinic acid have explored this neutral-zwitterionic equilibrium.

The pyridine ring possesses a delocalized π-electron system. The substituents significantly influence this delocalization. The electron-donating amino group enhances electron density in the ring through resonance, while the electron-withdrawing fluorine atom pulls electron density away through inductive effects. rsc.org This push-pull electronic arrangement affects the bond lengths and strengths within the ring, moving them toward intermediate values between single and double bonds. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions that stabilize the molecule. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like 5-Amino-2-fluoroisonicotinic acid, which has potential as a ligand for biological targets, MD simulations provide critical insights into its binding behavior. nih.gov This technique can model the interactions between the ligand and a target protein or enzyme at an atomic level, revealing details about binding stability, conformational changes, and key intermolecular interactions. mdpi.complos.org

In a typical MD simulation study, the ligand is docked into the active site of a target protein. mdpi.com The resulting complex is then placed in a simulated physiological environment (e.g., a water box with ions) and the system's evolution is tracked over nanoseconds or longer. tandfonline.comnih.gov Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode. nih.gov

Key Amino Acid Interactions: MD simulations identify which amino acid residues in the target's binding pocket form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with the ligand. tandfonline.comnih.gov For 5-Amino-2-fluoroisonicotinic acid, the pyridine nitrogen, amino group, and carboxylate group are all potential hydrogen bond donors or acceptors.

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of binding affinity. mdpi.com

Studies on similar pyridine-based inhibitors have successfully used MD simulations to understand their binding mechanisms with targets like Janus kinase 2 (JAK2) and B-Raf kinase, identifying key residues that facilitate ligand-protein interactions. mdpi.comtandfonline.com

Prediction and Analysis of Physicochemical Descriptors for Related Compounds

Physicochemical descriptors are crucial for evaluating the drug-likeness and pharmacokinetic properties of a molecule. These properties can be reliably predicted using computational models and are essential in early-stage drug discovery. For 5-Amino-2-fluoroisonicotinic acid and its parent compound, 2-fluoroisonicotinic acid, several key descriptors have been calculated.

| Descriptor | 5-Amino-2-fluoroisonicotinic acid | 2-Fluoroisonicotinic acid | Significance in Drug Discovery |

| Molecular Weight | 156.12 g/mol | 141.10 g/mol | Affects absorption and distribution; values <500 g/mol are generally preferred. |

| XLogP3 | 0.8 | 0.8 | Measures lipophilicity, influencing solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 3 | 1 | The number of N-H or O-H bonds; influences solubility and target binding. nih.gov |

| Hydrogen Bond Acceptors | 4 | 3 | The number of N or O atoms; crucial for interactions with biological targets. nih.gov |

| Rotatable Bonds | 1 | 1 | A measure of molecular flexibility; fewer rotatable bonds (<10) are often associated with better oral bioavailability. nih.gov |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | 50.2 Ų | Correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. nih.gov |

Data sourced from PubChem CID 2762511 and 345360. nih.govnih.gov

The addition of the amino group to the 2-fluoroisonicotinic acid scaffold increases the molecular weight slightly, significantly increases the number of hydrogen bond donors, and raises the Topological Polar Surface Area (TPSA). An increased TPSA generally correlates with lower membrane permeability. nih.gov Both compounds fall well within the parameters defined by common drug-likeness rules (such as Lipinski's Rule of Five), suggesting they possess physicochemical properties suitable for potential pharmaceutical development.

Thermochemical Calculations (e.g., Enthalpies of Formation)

Thermochemical properties, such as the standard enthalpy of formation (ΔHf°), quantify the energy stability of a molecule. libretexts.org These values can be calculated using high-level ab initio molecular orbital theories, such as the G3 and CBS-QB3 composite methods. flinders.edu.au These calculations are computationally intensive but provide accurate thermodynamic data that can be difficult to obtain experimentally.

The calculation of ΔHf° involves determining the total atomization energy of the molecule and subtracting the experimentally known enthalpies of formation of the constituent atoms in their standard state. libretexts.org For nitrogen heterocycles like pyridine and its derivatives, theoretical calculations have been shown to yield results in excellent agreement with experimental values where available. flinders.edu.auanl.gov

The presence of a fluorine atom in 5-Amino-2-fluoroisonicotinic acid introduces specific challenges and effects in thermochemical calculations. The high electronegativity and electron correlation effects of fluorine require the use of robust computational methods and basis sets for accurate predictions. nih.gov Studies on fluorinated pyridines have shown that the position of the fluorine atom can significantly influence the stability of the molecule. nih.gov For instance, the interaction between the nitrogen lone pair and the C-F bond can either stabilize or destabilize the system depending on their relative positions. nih.gov The calculated enthalpy of formation for 5-Amino-2-fluoroisonicotinic acid would reflect the combined energetic contributions of the aromatic ring, the stabilizing/destabilizing effects of the fluoro and amino substituents, and the carboxylic acid group.

Applications in Chemical and Biological Research Preclinical Focus

A Versatile Chemical Building Block in Organic Synthesis

5-Amino-2-fluoroisonicotinic acid hydrochloride's distinct molecular architecture, characterized by an aminopyridine core substituted with a fluorine atom and a carboxylic acid group, makes it a highly attractive starting material for synthetic chemists. guidechem.com This combination of functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular frameworks. Organic building blocks like this are fundamental components for the bottom-up assembly of molecular architectures. sigmaaldrich.com

Synthesis of Complex Organic Molecules and Heterocyclic Systems

Development of Novel Catalysts and Ligands

The nitrogen atom of the pyridine (B92270) ring and the amino group in 5-Amino-2-fluoroisonicotinic acid hydrochloride can act as coordination sites for metal ions. This property makes it a candidate for the design and synthesis of novel ligands for catalysis. The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the electron-donating amino group, can be fine-tuned to modulate the catalytic activity of the resulting metal complexes. The design of ligands is a critical aspect of developing efficient and selective catalysts for a wide range of chemical transformations. rsc.org

Application in Advanced Materials Research (e.g., Electronic and Photonic Applications)

Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability and altered electronic characteristics. While direct applications of 5-Amino-2-fluoroisonicotinic acid hydrochloride in electronic and photonic materials are not yet widely reported, the broader class of fluorinated pyridines is being explored for such purposes. The incorporation of fluorine can influence the energy levels of molecular orbitals, which is a key parameter in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. Further research may uncover the potential of this specific compound in the development of advanced functional materials.

Investigations in Chemical Biology and Biochemistry

The structural similarity of 5-Amino-2-fluoroisonicotinic acid hydrochloride to endogenous molecules, coupled with the presence of the fluorine atom, makes it an interesting tool for chemical biology and biochemistry investigations.

Exploration as a Biochemical Probe for Enzyme Functions and Interactions

Fluorine's unique nuclear magnetic resonance (NMR) properties make it a valuable spectroscopic probe. Incorporating a fluorine-containing molecule like 5-Amino-2-fluoroisonicotinic acid hydrochloride into a biological system can allow researchers to study enzyme-substrate or enzyme-inhibitor interactions using ¹⁹F NMR spectroscopy. This technique can provide valuable information about the local environment of the fluorine atom within the active site of an enzyme. While specific studies employing this compound as a biochemical probe are not extensively documented, the principle is a well-established strategy in chemical biology.

Use in the Synthesis of Biologically Active Compounds for Drug Discovery Initiatives

The most prominent area of investigation for 5-Amino-2-fluoroisonicotinic acid hydrochloride is in the realm of drug discovery. guidechem.com The fluorinated aminopyridine scaffold is a common feature in many biologically active compounds. researchgate.net Notably, this compound has been investigated for its potential as an antitubercular agent, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. guidechem.com The synthesis and characterization of this compound have been reported, laying the groundwork for its further development as a therapeutic agent. guidechem.com The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. ethernet.edu.et The synthesis of various heterocyclic compounds from amino acid precursors is a common approach to generate novel molecules with potential biological activity. rdd.edu.iqnih.gov

Below is a table summarizing the key properties of 5-Amino-2-fluoroisonicotinic acid.

| Property | Value | Source |

| Chemical Formula | C₆H₅FN₂O₂ | guidechem.com |

| Molecular Weight | 156.12 g/mol | synquestlabs.com |

| CAS Number | 171178-43-1 | synquestlabs.com |

| Appearance | Solid | guidechem.com |

| Solubility | Sparingly soluble in water | guidechem.com |

| Boiling Point | 514.394 °C at 760 mmHg | ichemical.com |

| Density | 1.535 g/cm³ | ichemical.com |

Preclinical In Vitro Studies on Cell Lines

Direct studies evaluating the anticancer activity and effects on cell viability of 5-Amino-2-fluoroisonicotinic acid hydrochloride against specific cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) are not documented in peer-reviewed literature. While the broader class of fluorinated pyridine derivatives has been a subject of interest in medicinal chemistry for developing novel anticancer agents, specific cytotoxicity data, such as IC50 values for 5-Amino-2-fluoroisonicotinic acid hydrochloride, remain undetermined. Research on analogous structures, such as certain aminopyridine derivatives, has shown varied effects on cancer cell proliferation, but these findings cannot be directly extrapolated to the subject compound without specific experimental validation. rsc.org

There is no specific experimental evidence to confirm that 5-Amino-2-fluoroisonicotinic acid hydrochloride induces apoptosis in cancer cells. Methodologies such as Annexin V staining, which detects the externalization of phosphatidylserine (B164497) as an early marker of apoptosis, and caspase activation assays have not been reported in the context of this compound. kumc.eduabcam.comnih.gov Studies on other aminopyridine compounds have suggested potential pro-apoptotic properties; for instance, 4-aminopyridine (B3432731) has been shown to induce apoptosis in human acute myeloid leukemia cells. nih.govnih.gov However, the apoptotic potential of 5-Amino-2-fluoroisonicotinic acid hydrochloride is yet to be investigated.

Preclinical Antimicrobial Activity Assessment (e.g., Staphylococcus aureus, Escherichia coli)

The antimicrobial properties of 5-Amino-2-fluoroisonicotinic acid hydrochloride against common pathogens like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) have not been specifically reported. Consequently, data such as Minimum Inhibitory Concentration (MIC) values are unavailable. The isonicotinic acid scaffold is a core component of the well-known antitubercular drug isoniazid, and various derivatives of isonicotinic acid have been explored for their antimicrobial activities. nih.gov Additionally, the introduction of a fluorine atom can sometimes enhance the antimicrobial potency of a compound. mdpi.com However, without direct experimental testing, the antimicrobial profile of 5-Amino-2-fluoroisonicotinic acid hydrochloride remains unknown.

Modulation of Metabolic Stability and Electronegativity via Fluorine Introduction

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. worktribe.comnih.gov The high electronegativity of fluorine can also influence the compound's pKa, lipophilicity, and binding affinity to target proteins. While these general principles apply, specific studies on the metabolic fate and stability of 5-Amino-2-fluoroisonicotinic acid hydrochloride have not been published. Research on the biotransformation of other fluorinated pyridine carboxylic acids has indicated that the position of the fluorine atom significantly influences the metabolic pathway. worktribe.comnih.govresearchgate.net

Studies on Structure-Activity Relationships for Bioactive Analogs

Due to the limited research on 5-Amino-2-fluoroisonicotinic acid hydrochloride itself, there are no established structure-activity relationship (SAR) studies for its bioactive analogs. SAR studies are crucial for optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties. While SAR studies exist for broader classes of aminopyridine and pyridine carboxylic acid derivatives in various therapeutic areas, this specific chemical scaffold has not been sufficiently explored to delineate clear SAR trends. nih.govmdpi.com

Applications in Radiochemistry and Medical Imaging Probe Development

The potential of 5-Amino-2-fluoroisonicotinic acid hydrochloride in radiochemistry, particularly as a precursor for developing medical imaging probes, has not been reported. The fluorine atom in its structure makes it a theoretical candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET). ¹⁸F-labeled tracers are widely used in clinical diagnostics. nih.govmdpi.comnih.gov Various pyridine and nicotinic acid derivatives have been successfully radiolabeled with ¹⁸F for PET imaging applications. mdpi.com However, the synthesis and evaluation of an ¹⁸F-labeled version of 5-Amino-2-fluoroisonicotinic acid have not been described in the literature.

Precursor for Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a critical non-invasive imaging technique that relies on radiotracers to visualize and measure metabolic processes in the body. Amino acids and their derivatives are an important class of molecules used to create these tracers, particularly for oncology, due to the increased amino acid metabolism in tumor cells. Precursors are the foundational molecules that are chemically modified to incorporate a positron-emitting radionuclide, such as Fluorine-18.

However, there is no available scientific literature that identifies or investigates 5-Amino-2-fluoroisonicotinic acid hydrochloride as a precursor for the synthesis of PET tracers. Research in this area has focused on other molecules, and the potential of this specific compound as a starting material for PET radiopharmaceuticals has not been reported.

Development of Prosthetic Groups for Fluorine-18 Labeling of Biomolecules

The labeling of sensitive biomolecules like peptides and proteins with Fluorine-18 often requires an indirect approach using prosthetic groups. These are small, radiolabeled molecules that can be conjugated to the larger biomolecule under mild conditions, preserving its biological activity. Various fluoropyridine-based prosthetic groups have been developed for this purpose, leveraging the reactivity of the pyridine ring for ¹⁸F incorporation and subsequent conjugation. nih.govnih.gov For example, compounds like 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester have been shown to be useful for this application. nih.gov

Despite the structural similarities to compounds used in this field, there are no published studies detailing the development or use of prosthetic groups derived from 5-Amino-2-fluoroisonicotinic acid hydrochloride for the ¹⁸F-labeling of biomolecules.

Pharmacokinetic Studies in Preclinical Animal Models (e.g., Mice)

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to drug and tracer development. Preclinical studies in animal models, such as mice, are essential to predict how a substance will behave in humans. PET imaging itself is a powerful tool for conducting such studies in vivo, allowing for the quantitative measurement of a labeled compound's concentration in various organs over time. researchgate.net

A review of preclinical research indicates that no pharmacokinetic data has been published for 5-Amino-2-fluoroisonicotinic acid hydrochloride or its derivatives in mice or other animal models. Its behavior in a biological system, therefore, remains uncharacterized.

Derivatization for Proteomic Analysis and Signal Enhancement

Derivatization is a technique used in mass spectrometry-based proteomics to modify peptides, often at the N-terminus or specific amino acid side chains. This can improve ionization efficiency, enhance signal intensity, and facilitate the determination of amino acid sequences. While various isonicotinic acid derivatives have been used in proteomic and other analytical methods, the specific application of 5-Amino-2-fluoroisonicotinic acid hydrochloride for derivatization in proteomic analysis or for signal enhancement has not been reported. nih.gov The potential utility of this compound as a derivatizing agent for analyzing proteins and peptides is currently unexplored.

Future Research Directions and Perspectives

Development of More Efficient and Selective Synthetic Routes

While synthetic routes to fluorinated pyridines exist, the development of more efficient, selective, and sustainable methods remains a critical objective. Future research in this area will likely concentrate on several promising strategies.

Novel Cyclization Strategies: The construction of the pyridine (B92270) ring itself offers opportunities for innovation. Rhodium(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Adapting such cycloaddition or condensation reactions to directly assemble the 5-amino-2-fluoroisonicotinic acid core from simpler, readily available fluorinated precursors could provide a more convergent and flexible synthetic route. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and potential for scalability. researchgate.net Developing a continuous flow process for the synthesis of 5-amino-2-fluoroisonicotinic acid hydrochloride could lead to higher yields, improved purity, and a more environmentally friendly manufacturing process. This approach is particularly well-suited for handling potentially hazardous fluorinating agents.

| Synthetic Strategy | Potential Advantages | Key Research Focus |